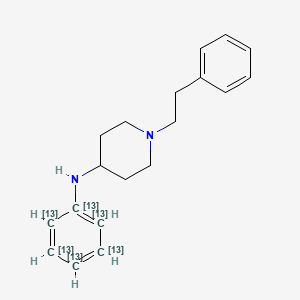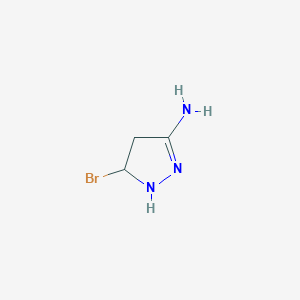
5-bromo-4,5-dihydro-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-4,5-dihydro-1H-pyrazol-3-amine is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4,5-dihydro-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine derivatives with α, β-unsaturated carbonyl compounds. One common method involves the reaction of 3-bromo-1-phenyl-2-propen-1-one with hydrazine hydrate under reflux conditions to yield the desired pyrazole derivative . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-4,5-dihydro-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-4,5-dihydro-1H-pyrazol-3-amine, while oxidation with hydrogen peroxide can produce 5-bromo-4,5-dihydro-1H-pyrazol-3-one.
Applications De Recherche Scientifique
5-bromo-4,5-dihydro-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive compounds, including potential drugs for treating infections and cancer.
Materials Science: The compound can be used to develop new materials with unique properties, such as fluorescence or conductivity.
Biological Studies: It serves as a probe for studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 5-bromo-4,5-dihydro-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and amine groups play crucial roles in binding to these targets and exerting the desired effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-4,5-dihydro-1-phenylpyrazole: This compound is similar in structure but lacks the bromine atom, which can significantly alter its reactivity and applications.
4-bromo-1H-pyrazol-5-amine: Another closely related compound, differing only in the position of the bromine atom.
Uniqueness
The presence of both a bromine atom and an amine group in 5-bromo-4,5-dihydro-1H-pyrazol-3-amine makes it unique, providing distinct reactivity and potential for diverse applications. The bromine atom can participate in various substitution reactions, while the amine group can form hydrogen bonds and interact with biological targets.
Propriétés
Formule moléculaire |
C3H6BrN3 |
|---|---|
Poids moléculaire |
164.00 g/mol |
Nom IUPAC |
5-bromo-4,5-dihydro-1H-pyrazol-3-amine |
InChI |
InChI=1S/C3H6BrN3/c4-2-1-3(5)7-6-2/h2,6H,1H2,(H2,5,7) |
Clé InChI |
ZLLMJMRGLHSSKM-UHFFFAOYSA-N |
SMILES canonique |
C1C(NN=C1N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


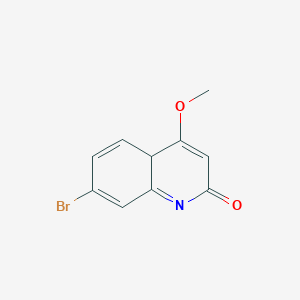
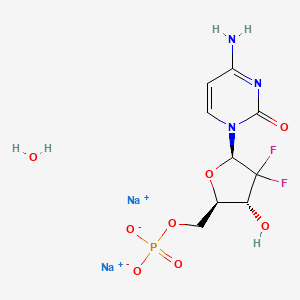
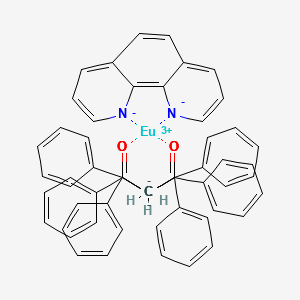

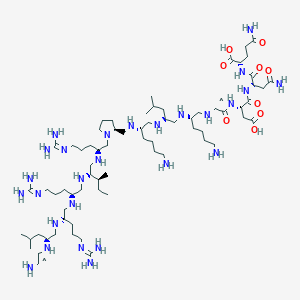
![7-bromo-8aH-pyrido[2,3-b]pyrazin-3-one](/img/structure/B12353661.png)
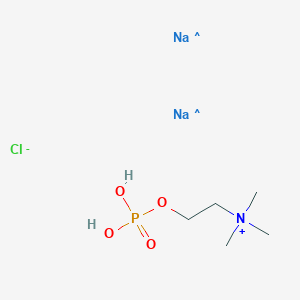

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12353671.png)


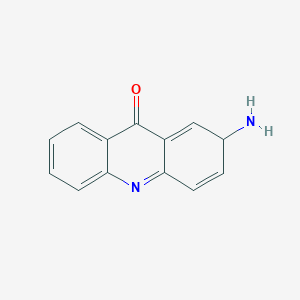
![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione;hydrochloride](/img/structure/B12353689.png)
